3'-Fluoro-3'-deoxycytidine

Vue d'ensemble

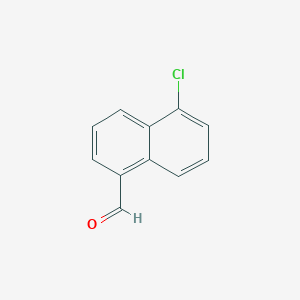

Description

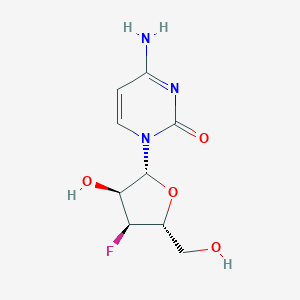

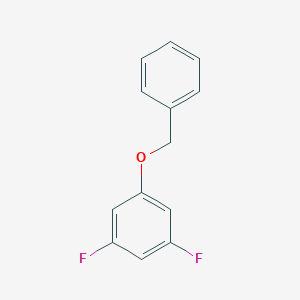

3’-Fluoro-3’-deoxycytidine is a fluorinated compound with the molecular formula C9H12FN3O4 . It is also known by other names such as 3’-F-3’-Dc and 3’-F-3’-deoxy-cytidine . It has an average mass of 245.208 Da and a monoisotopic mass of 245.081177 Da .

Synthesis Analysis

The synthesis of 3’-Fluoro-3’-deoxycytidine involves enzymatic processes. The direct formation of the C-F bond by fluorinase is the most effective and promising method . A study on the chemoenzymatic synthesis of fluorinated compounds has shown that cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme systems are involved .

Molecular Structure Analysis

The molecular structure of 3’-Fluoro-3’-deoxycytidine consists of 4 defined stereocentres . It has 7 hydrogen bond acceptors, 4 hydrogen bond donors, and 2 freely rotating bonds .

Physical And Chemical Properties Analysis

3’-Fluoro-3’-deoxycytidine has a density of 1.8±0.1 g/cm3, a boiling point of 500.1±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.9 mmHg at 25°C . It has a molar refractivity of 51.7±0.5 cm3, a polar surface area of 108 Å2, and a molar volume of 134.1±7.0 cm3 .

Applications De Recherche Scientifique

1. Positron Emission Tomography (PET) Tracer for Imaging Proliferation in Lymphoma

- Summary of Application: 3’-Fluoro-3’-deoxycytidine, specifically 3′-[18F]Fluoro-3′-Deoxythymidine ([18F]-FLT), has been used as a tracer for positron emission tomography (PET) in a murine model of B-cell lymphoma and in human malignant lymphoma .

- Methods of Application: The human B-cell line DoHH2, which expresses high levels of active thymidine kinase 1 (TK-1), was used in this study. In vitro studies demonstrated a time-dependent uptake of [18F]-FLT, an efficient phosphorylation to the respective monophosphate, and the incorporation of [18F]-FLT into the DNA .

- Results or Outcomes: The study found a close correlation of the [18F]-FLT standardized uptake values with the Ki67-labeling index of tissue biopsies in patients. These results suggest that [18F]-FLT represents a novel tracer for PET that enables imaging of proliferation in human lymphoma in vivo .

2. Measurement of Cell Proliferation

- Summary of Application: The PET tracer 3’-deoxy-3’-[18F]fluorothymidine ([18F]FLT) has been proposed to measure cell proliferation non-invasively in vivo, providing valuable information for response assessment to tumor therapies .

- Methods of Application: The parameters influencing cellular [18F]FLT uptake and retention, as well as the mechanism of changes induced by therapy, are essential for the successful implementation of this PET tracer .

- Results or Outcomes: Preclinical data indicate that [18F]FLT uptake holds promise as an imaging biomarker for response assessment in clinical studies .

3. Fluorinated Pyrimidines in Cancer Treatment

- Summary of Application: Developments in fluorine chemistry have contributed to the more precise use of fluorinated pyrimidines (FPs) to treat cancer. 5-Fluorouracil (5-FU) is the most widely used FP and is used to treat more than 2 million cancer patients each year .

- Methods of Application: Methods for 5-FU synthesis, including the incorporation of radioactive and stable isotopes, are used to study 5-FU metabolism and biodistribution .

- Results or Outcomes: New insights into how FPs perturb nucleic acid structure and dynamics have resulted from both computational and experimental studies .

4. Synthesis of Fluorides

- Summary of Application: Fluorinated compounds, including 3’-Fluoro-3’-deoxycytidine, are widely used in the fields of molecular imaging, pharmaceuticals, and materials .

- Methods of Application: The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them perform better .

- Results or Outcomes: The synthesis of fluorides has attracted more and more attention from biologists .

5. DNA Methyltransferase Inhibitors as Anticancer Agents

- Summary of Application: DNA methylation mediated by DNA methyltransferase is an important epigenetic process that regulates gene expression in mammals, which plays a key role in silencing certain genes, such as tumor suppressor genes, in cancer, and it has become a promising therapeutic target for cancer treatment .

- Methods of Application: One pyrimidine analog, 5-fluoro-2-deoxycytidine (FdCyd), was designed by adding fluorine to the pyrimidine ring. FdCyd inhibits DNA methylation by the same mechanism as decitabine .

- Results or Outcomes: Similar to other epigenetic targets, DNA methyltransferase can also be modulated by chemical agents. Four agents have already been approved to treat hematological cancers .

6. Enzymatic Synthesis of Fluorinated Compounds

- Summary of Application: Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials. The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them perform better .

- Methods of Application: Achieving selective fluorination is still a huge challenge under mild conditions. The research progress of enzymatic synthesis of fluorinated compounds is summarized since 2015, including cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme system .

- Results or Outcomes: Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .

Safety And Hazards

Orientations Futures

Fluorinated compounds, including 3’-Fluoro-3’-deoxycytidine, are gaining attention due to their wide applications in molecular imaging, pharmaceuticals, and materials . The enzymatic synthesis of these compounds, particularly the direct formation of the C-F bond by fluorinase, is a promising area of research . Future research may focus on understanding the significance of enzymatic methods for the synthesis of fluorinated compounds and finding or creating excellent fluoride synthase .

Propriétés

IUPAC Name |

4-amino-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3O4/c10-6-4(3-14)17-8(7(6)15)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOBNLOZXOHYOP-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50154007 | |

| Record name | Cytidine, 3'-deoxy-3'-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50154007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Fluoro-3'-deoxycytidine | |

CAS RN |

123402-20-0 | |

| Record name | Cytidine, 3'-deoxy-3'-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123402200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytidine, 3'-deoxy-3'-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50154007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B176481.png)

![2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B176496.png)

![tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate](/img/structure/B176521.png)